OM137

Description

Structure

3D Structure

Properties

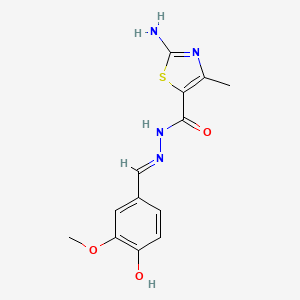

IUPAC Name |

2-amino-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3S/c1-7-11(21-13(14)16-7)12(19)17-15-6-8-3-4-9(18)10(5-8)20-2/h3-6,18H,1-2H3,(H2,14,16)(H,17,19)/b15-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHQGUWEVRTTJB-GIDUJCDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C(=O)NN=CC2=CC(=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)N)C(=O)N/N=C/C2=CC(=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292170-13-9 | |

| Record name | 292170-13-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Amino-4-methyl-5-thiazolecarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-methyl-5-thiazolecarboxylic acid scaffold and its derivatives represent a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. These compounds are key building blocks in the synthesis of various therapeutic agents, including treatments for cancer, inflammation, allergies, hypertension, and bacterial infections.[1][2] This technical guide provides an in-depth overview of the core synthetic methodologies, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction pathways.

Core Synthetic Strategies

The synthesis of 2-amino-4-methyl-5-thiazolecarboxylic acid derivatives primarily revolves around the Hantzsch thiazole synthesis. This classical method involves the condensation of an α-halocarbonyl compound with a thiourea or its derivative.[3][4][5] Modern adaptations have focused on improving yields, simplifying work-up procedures, and enabling one-pot syntheses.

Conventional Two-Step Hantzsch Synthesis

The traditional approach involves two distinct steps: the bromination of a β-ketoester, such as ethyl acetoacetate, followed by cyclization with thiourea.

Step 1: Synthesis of Ethyl 2-bromo-3-oxobutanoate Ethyl acetoacetate is brominated using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as dichloromethane.[1]

Step 2: Cyclization with Thiourea The resulting α-bromo-β-ketoester is then reacted with thiourea to form the thiazole ring. This method, however, is often hampered by tedious work-ups and low overall yields, reported to be around 11%.[1]

Efficient One-Pot Synthesis

To overcome the limitations of the two-step method, efficient one-pot procedures have been developed. These methods combine the bromination and cyclization steps into a single reaction vessel, simplifying the process and significantly improving yields.

A notable one-pot synthesis involves reacting ethyl acetoacetate with N-bromosuccinimide in a mixture of water and tetrahydrofuran (THF) at low temperatures. After the initial bromination, thiourea is added, and the mixture is heated to induce cyclization, affording ethyl 2-amino-4-methylthiazole-5-carboxylate in good yields.[1][6] This approach avoids the isolation of the unstable bromo intermediate.

Synthesis from 2-Chloroacetoacetic Ester

An alternative high-yield synthesis utilizes 2-chloroacetoacetic ester as the starting material, which reacts with thiourea in the presence of a base like sodium carbonate in an ethanol-ethyl acetate solvent system. This method has been reported to achieve yields of over 98%.[7]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate[1]

-

To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL) cooled to below 0°C, add N-bromosuccinimide (NBS) (10.5 g, 0.06 mol, 1.20 equiv.).

-

Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC).

-

Add thiourea (3.80 g, 0.05 mol, 1.00 equiv.) to the reaction mixture.

-

Heat the mixture to 80°C for 2 hours.

-

After completion of the reaction, proceed with work-up and purification.

Protocol 2: High-Yield Synthesis from Ethyl 2-chloroacetoacetate[7]

-

In a four-necked flask, add 200 mL of ethanol containing 25% ethyl acetate, 30.4 g of thiourea, and 1.5 g of sodium carbonate.

-

Heat the mixture to 45°C.

-

Slowly add 33 g of ethyl 2-chloroacetoacetate over 20-30 minutes.

-

After the addition is complete, heat the mixture to 65°C and maintain for 5 hours.

-

Distill off most of the solvent under normal pressure and then cool to room temperature.

-

Filter to remove unreacted thiourea.

-

Add the filtrate to 500 mL of water and adjust the pH to 9-10 with 30% sodium hydroxide solution while stirring.

-

Stir for 30 minutes, then collect the precipitate by suction filtration.

-

Dry the product under vacuum for 2 hours to obtain ethyl 2-amino-4-methylthiazole-5-carboxylate.

Protocol 3: Synthesis of N-Substituted Derivatives[8][9]

Acylation of the amino group at the 2-position can be achieved by reacting the parent ethyl 2-amino-4-methylthiazole-5-carboxylate with acylating agents like acetic anhydride or arylsulfonyl chlorides in a suitable solvent such as pyridine.[8][9]

-

Suspend ethyl 2-amino-4-methylthiazole-5-carboxylate (1.86 g) in acetic anhydride (5 mL).

-

Heat the suspension for 5 hours at 105-110°C.

-

Distill off the excess acetic anhydride.

-

Treat the residue with water (10-15 mL).

-

Collect the precipitate of the acetylamino derivative.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate and some of its derivatives.

| Starting Materials | Method | Yield (%) | Melting Point (°C) | Reference |

| Ethyl acetoacetate, NBS, Thiourea | One-Pot | Good | - | [1] |

| Ethyl 2-chloroacetoacetate, Thiourea, Sodium Carbonate | Hantzsch Synthesis | 98.39 | 172-173 | [7] |

| Active Methylene Ketones, Thioureas | C-H Functionalization | 83 | 175-176 | [3] |

Table 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate.

| Derivative | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | Reference |

| Ethyl 2-acetylamino-4-methylthiazole-5-carboxylate | - | - | - | [9] |

| 2-Amino-4-methylthiazole-5-carbonitrile | 93 | 166-167 | 8.02 (s, 2H), 2.25 (s, 3H) | [3] |

| 2-Amino-4-(m-tolyl)thiazole-5-carbonitrile | 96 | 193-195 | 8.22 (s, 2H), 7.83–7.67 (m, 2H), 7.46–7.35 (m, 1H), 7.36–7.19 (m, 1H), 2.37 (s, 3H) | [3] |

| 2-Amino-4-(2-chlorophenyl)thiazole-5-carbonitrile | 87 | 195-196 | 8.28 (s, 2H), 7.69–7.37 (m, 4H) | [3] |

Table 2: Characterization Data for Selected Derivatives.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic routes for 2-amino-4-methyl-5-thiazolecarboxylic acid derivatives.

Caption: Conventional two-step Hantzsch synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate.

Caption: Streamlined one-pot synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate.

Caption: General scheme for the acylation of the 2-amino group to form N-substituted derivatives.

Applications in Drug Development

Derivatives of 2-amino-4-methyl-5-thiazolecarboxylic acid are of significant interest in drug discovery due to their wide range of biological activities. They have been investigated for their potential as:

-

Anticancer Agents: Certain derivatives have shown potent antiproliferative activity against various human cancer cell lines, including leukemia.[1][2]

-

Anti-inflammatory Agents: The thiazole nucleus is a component of several anti-inflammatory drugs.[10]

-

Antimicrobial and Antiviral Agents: These compounds have been explored for their efficacy against bacterial and viral infections, including HIV.[1][7]

-

Kinase Inhibitors: The 2-aminothiazole scaffold is a key component of dasatinib, a multi-targeted kinase inhibitor used in the treatment of chronic myelogenous leukemia.[11]

-

5-LOX Inhibitors: Some 2-amino-4-aryl thiazole derivatives have been identified as potent inhibitors of 5-lipoxygenase, an important target for asthma and allergy treatment.[12]

-

Antidiabetic Agents: A novel derivative, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, has been shown to improve insulin sensitivity and hyperlipidemia in diabetic rat models.[13]

The versatility of the 2-amino-4-methyl-5-thiazolecarboxylic acid core, coupled with the accessible and efficient synthetic routes, makes it a highly valuable platform for the development of new therapeutic agents. Further exploration of this scaffold is likely to yield novel drug candidates with improved efficacy and safety profiles.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 7. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. 2-Amino-4-aryl thiazole: a promising scaffold identified as a potent 5-LOX inhibitor - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers - PubMed [pubmed.ncbi.nlm.nih.gov]

Characterization of 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide Compounds: A Technical Guide

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide compounds. These vanillin-derived hydrazones are a class of molecules that have garnered significant interest due to their wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3][4][5][6][7][8][9][10][11] This guide provides a detailed overview of their synthesis, spectroscopic characterization, and biological evaluation, complete with experimental protocols and data presented for easy comparison.

Synthesis and Spectroscopic Analysis

The synthesis of 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide derivatives is typically achieved through a condensation reaction between a hydrazide and vanillin (4-hydroxy-3-methoxybenzaldehyde).[10][12][13][14] The resulting hydrazone products are then purified and characterized using various spectroscopic techniques to confirm their molecular structure.

General Synthesis Protocol

A common method for the synthesis of these compounds involves the following steps:

-

Dissolution of Reactants: Equimolar amounts of a selected hydrazide and vanillin are dissolved in a suitable solvent, such as ethanol or methanol.[12][13]

-

Catalysis: A catalytic amount of acid (e.g., acetic acid or sulfuric acid) is often added to the mixture to facilitate the condensation reaction.[13]

-

Reflux: The reaction mixture is heated under reflux for a period ranging from 2 to 6 hours.[13] The progress of the reaction is typically monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with a cold solvent, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[12]

Spectroscopic Characterization

The structural elucidation of the synthesized compounds is performed using a combination of spectroscopic methods.

Infrared (IR) Spectroscopy: Key vibrational frequencies in the IR spectrum confirm the formation of the hydrazone linkage. Characteristic absorption bands include:

-

O-H stretching: A broad band around 3400-3200 cm⁻¹ indicating the presence of the phenolic hydroxyl group.[12][15]

-

N-H stretching: A band in the region of 3300-3100 cm⁻¹.[12][16]

-

C=O stretching (Amide I): A strong absorption band around 1650 cm⁻¹ from the carbonyl group of the hydrazide moiety.[10][12]

-

C=N stretching: An absorption band in the range of 1620-1575 cm⁻¹, characteristic of the imine group in the hydrazone.[10][12]

-

C-O stretching: Bands corresponding to the methoxy and phenolic C-O bonds.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the protons and carbon atoms in the molecule.

-

¹H NMR:

-

The azomethine proton (-N=CH-) typically appears as a singlet in the downfield region of the spectrum, around δ 8.0-8.5 ppm.[10][12]

-

The phenolic hydroxyl proton (-OH) signal is observed as a singlet, often at a chemical shift greater than δ 9.0 ppm.[12]

-

The amide proton (-NH-) also gives a singlet, typically in the range of δ 11.0-12.0 ppm.[10]

-

The methoxy group protons (-OCH₃) appear as a sharp singlet around δ 3.8 ppm.[12]

-

Aromatic protons are observed in the typical aromatic region (δ 6.5-8.0 ppm).[12]

-

-

¹³C NMR:

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which further confirms the structure. The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ is a key indicator of the compound's mass.[10]

Quantitative Spectroscopic Data

The following tables summarize typical spectroscopic data for 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide and its derivatives, compiled from various studies.

Table 1: FT-IR Spectral Data (cm⁻¹)

| Functional Group | Characteristic Absorption Range | Reference |

| O-H (phenolic) | 3468 - 3200 | [12] |

| N-H (amide) | 3335 - 3188 | [12][16] |

| C-H (aromatic) | ~3078 | [12] |

| C=O (amide I) | 1678 - 1641 | [10][12] |

| C=N (imine) | 1615 - 1577 | [10][12] |

| C=C (aromatic) | 1585 - 1459 | [12] |

| C-O (methoxy/phenol) | 1257 - 1077 | [12] |

Table 2: ¹H NMR Spectral Data (δ, ppm)

| Proton | Chemical Shift Range | Multiplicity | Reference |

| -NH (amide) | 11.20 - 11.93 | Singlet | [10][15] |

| -OH (phenolic) | 9.0 - 11.0 | Singlet | [12] |

| -N=CH (azomethine) | 8.06 - 8.65 | Singlet | [10][12] |

| Aromatic Protons | 6.84 - 7.94 | Multiplet/Doublet | [12] |

| -OCH₃ (methoxy) | ~3.83 | Singlet | [12] |

Table 3: ¹³C NMR Spectral Data (δ, ppm)

| Carbon | Chemical Shift Range | Reference |

| C=O (amide) | 161.94 - 164.79 | [15][17] |

| C=N (azomethine) | 143.52 - 149.73 | [15][17] |

| Aromatic Carbons | 105.29 - 150.17 | [15][17] |

| -OCH₃ (methoxy) | ~56.54 | [15] |

Biological Activities and Experimental Protocols

Hydrazone derivatives of vanillin have demonstrated a range of biological activities, with antimicrobial and anticancer effects being the most prominent.[1][2][3][4][5][6][7][8][9]

Antimicrobial Activity

These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.[6][8]

1. Disc Diffusion Method: [8][17]

-

Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium to a standardized concentration (e.g., 0.5 McFarland standard).

-

Inoculation of Agar Plates: The surface of Mueller-Hinton agar plates is uniformly swabbed with the bacterial suspension.

-

Application of Test Compounds: Sterile paper discs impregnated with known concentrations of the test compounds are placed on the agar surface.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC): [17][18]

-

Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension.

-

Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 4: Antimicrobial Activity Data (MIC, µg/mL)

| Compound Type | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |

| Hydrazide-hydrazones | 0.002 - 7.81 (Staphylococcus spp., Bacillus spp.) | >100 | [18] |

| Vanillin-related hydrazones | Moderate activity | Moderate activity | [6][8] |

| Steroidal hydrazones | 0.75 - 3.00 (B. cereus) | Low to moderate activity | [19] |

Anticancer Activity

Several studies have highlighted the potential of hydrazone derivatives as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.[1][2][3][4][5]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO or isopropanol.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Calculation of IC₅₀: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Table 5: Anticancer Activity Data (IC₅₀, µM)

| Compound Type | Cancer Cell Line | IC₅₀ Range | Reference |

| N-acyl hydrazones | MCF-7 (Breast) | 7.52 - 25.41 | [1] |

| N-acyl hydrazones | PC-3 (Prostate) | 10.19 - 57.33 | [1] |

| Tetracaine hydrazide-hydrazones | Colo-205 (Colon) | 20.5 - 50.0 | [4] |

| Tetracaine hydrazide-hydrazones | HepG2 (Liver) | 20.8 - 35.9 | [4] |

| Salicylaldehyde hydrazones | K-562 (Leukemia) | 0.03 - 0.05 | [5] |

| Salicylaldehyde hydrazones | MCF-7 (Breast) | ~0.23 | [5] |

Mechanism of Action and Signaling Pathways

The anticancer activity of hydrazone compounds is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells.[2][3] This is achieved through the modulation of various signaling pathways.

Apoptosis Induction Pathway

One of the key mechanisms involves the activation of the p53 tumor suppressor protein, which in turn can trigger the MAPK (Mitogen-Activated Protein Kinase) signaling cascade, including the JNK, p38, and ERK pathways.[1] This can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, ultimately resulting in the activation of caspases and the execution of apoptosis.[2]

Caption: Proposed apoptotic signaling pathway induced by hydrazone compounds.

Experimental and Logical Workflows

The characterization and evaluation of these compounds follow a logical progression from synthesis to biological testing.

Caption: General experimental workflow for the characterization of hydrazone compounds.

Conclusion

The 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide scaffold represents a versatile and promising platform for the development of new therapeutic agents. This guide has provided a comprehensive overview of the synthesis, characterization, and biological evaluation of these compounds, offering valuable protocols and data for researchers in the field. Further investigation into the structure-activity relationships and optimization of the lead compounds are warranted to fully exploit their therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Characterization and Antibacterial Activity of Biologically Important Vanillin Related Hydrazone Derivatives [scirp.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Antibacterial activity of vanillin-derived acetohydrazide-hydrazones [wisdomlib.org]

- 9. Vanillin-Related N-Acylhydrazones: Synthesis, Antischistosomal Properties and Target Fishing Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization and Antibacterial Activity of Biologically Important Vanillin Related Hydrazone Derivatives [scirp.org]

- 11. Design and synthesis of vanillin-mediated hydrazine derivatives as multi-bioactive drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 16. Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of novel thiazole hydrazones

An In-depth Technical Guide on the Physicochemical Properties of Novel Thiazole Hydrazones

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological evaluation of novel thiazole hydrazone derivatives. Thiazole-hydrazone compounds represent a significant class of bis-heterocyclic scaffolds in medicinal chemistry, merging the structural features of a thiazole ring and a hydrazone linkage to create versatile molecules with a wide spectrum of biological activities.[1] The thiazole ring's sulfur and nitrogen atoms contribute to the molecule's lipophilicity and electron density, potentially improving membrane permeability, while the flexible hydrazone linker offers crucial hydrogen bonding capabilities for interacting with biological targets.[1] This document summarizes key quantitative data, details common experimental protocols, and visualizes synthetic workflows and structure-activity relationships.

Physicochemical and Spectroscopic Properties

The characterization of novel thiazole hydrazones involves a combination of physical measurements and spectroscopic analysis. These data are crucial for confirming the structure, purity, and electronic properties of the synthesized compounds.

Table 1: Physical and Analytical Data for Selected Thiazole Hydrazones

| Compound ID | Molecular Formula | Yield (%) | Melting Point (°C) | Rf Value | Reference |

|---|---|---|---|---|---|

| TCAH1 | C18H14N6O2S | 98 | 271 | 0.61 | [2][3] |

| TCAH2 | C20H18N6O4S | 89 | 264 | 0.55 | [2][3] |

| TCAH3 | C18H12Cl2N6O2S | 85 | 289 | 0.64 | [2][3] |

| TCAH4 | C18H12F2N6O2S | 79 | 291 | 0.59 | [2][3] |

| TCAH5 | C18H12Br2N6O2S | 81 | 282 | 0.68 | [2][3] |

| TCAH6 | C20H18N8O2S | 75 | 277 | 0.51 | [2][3] |

| TCAH7 | C26H20N6O2S | 69 | 269 | 0.71 | [2][3] |

| TCAH8 | C22H20N8O2S | 65 | 298 | 0.49 | [2][3] |

| 5a | C17H14N4OS | - | 235-237 | - | [4] |

| 5c | C17H13ClN4OS | - | 258-260 | - | [4] |

| 5d | C17H13FN4OS | - | 241-243 | - | [4] |

| 5g | C18H16N4O2S | - | 262-264 | - |[4] |

Table 2: Key Spectroscopic Data for Thiazole Hydrazone Characterization

| Compound Series | ¹H-NMR (ppm) - Key Signals | ¹³C-NMR (ppm) - Key Signals | Key IR Bands (cm⁻¹) | Reference |

|---|---|---|---|---|

| TCAH1-TCAH8 | 11.97-12.44 (-NH-CO-), 11.24-11.86 (-NH-N=), 8.07-9.07 (-CH=N-), 7.51-8.10 (Thiazole C5-H) | 168.3-168.9 (Thiazole C2), 148.7-157.9 (-CO-NH-), 136.6-145.8 (-CH=N-), 109.9-116.7 (Thiazole C5) | ~3066 (-NH), ~2939 (Ar-CH) | [2][3] |

| 5-18 | 11.84-12.21 (-NH-CO-), Signals for N=CH protons | - | - | [5] |

| 6a-h | 10.6 (NH), 3.30 (CH₂), 2.72, 2.49 (CH₃) | - | - |[6] |

Biological Activities

Novel thiazole hydrazones have been extensively evaluated for a range of biological activities, demonstrating their potential as scaffolds for developing new therapeutic agents. Structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the aryl rings significantly influence their biological efficacy.[7]

Table 3: Summary of In Vitro Biological Activity Data

| Compound ID | Activity Type | Target/Strain | IC₅₀ / MIC (µM or µg/mL) | Reference |

|---|---|---|---|---|

| 4a-n (Series) | Antitubercular | Mycobacterium tuberculosis H37Rv | MIC: 3.12 - 12.5 µg/mL | [7] |

| 4f, 4g | Antibacterial | S. aureus | MIC: 9 - 19 mm (zone of inhibition) | [7] |

| 4b, 4h | Antibacterial | E. coli | MIC: 62.5 µg/mL | [8] |

| 4b, 4g, 4j | Antifungal | C. albicans | MIC: 250 µg/mL | [8] |

| 4c | Antimalarial | Plasmodium falciparum | Promising activity, close to standard | [8] |

| 11c | Anticancer | HepG-2, MCF-7, HCT-116 | IC₅₀: ~4 µg/mL, ~3 µg/mL, ~7 µg/mL | [6] |

| 6g | Anticancer | HepG-2, MCF-7, HCT-116 | IC₅₀: ~7 µg/mL, ~4 µg/mL, ~12 µg/mL | [6] |

| 10 | AChE Inhibitor | Acetylcholinesterase | IC₅₀: 103.24 nM | [9] |

| 16 | AChE Inhibitor | Acetylcholinesterase | IC₅₀: 108.94 nM | [9] |

| 7b | Antioxidant | DPPH/ABTS assays | Exhibited the best antioxidant activity in its series |[10] |

Experimental Protocols

The synthesis and evaluation of thiazole hydrazones follow standardized laboratory procedures. Below are detailed methodologies for their synthesis, characterization, and biological screening.

General Synthesis of Thiazole Hydrazones

The most common route for synthesizing thiazole hydrazones involves a multi-step process, typically beginning with the Hantzsch thiazole synthesis, followed by hydrazinolysis and subsequent condensation with an appropriate aldehyde or ketone.[5][11]

Step 1: Synthesis of Thiazole Ester A mixture of a thioamide (e.g., thiosemicarbazide derivative) and an α-haloketone (e.g., ethyl 2-chloroacetoacetate) is refluxed in a solvent like ethanol. The resulting product is the corresponding ethyl thiazole-carboxylate.

Step 2: Synthesis of Thiazole Carbohydrazide The synthesized thiazole ester is reacted with hydrazine hydrate (NH₂NH₂·H₂O) in a solvent such as absolute ethanol under reflux conditions.[5][11] This reaction converts the ester group into a carbohydrazide, which serves as a key intermediate.

Step 3: Synthesis of Final Thiazole Hydrazone The thiazole carbohydrazide intermediate is condensed with a variously substituted benzaldehyde or another carbonyl compound.[2] This reaction is typically carried out in ethanol with a catalytic amount of acid (e.g., H₂SO₄ or acetic acid) under reflux.[2][5] The final product precipitates upon cooling and is purified by recrystallization.

Caption: A generalized workflow for the multi-step synthesis of thiazole hydrazones.

Physicochemical Characterization

-

Thin Layer Chromatography (TLC): Purity and reaction progress are monitored using precoated silica gel plates, with visualization under UV light.[5]

-

Melting Point (m.p.): Determined using an open capillary tube method and are typically uncorrected.[5]

-

Spectroscopic Analysis:

-

NMR Spectroscopy: ¹H and ¹³C-NMR spectra are recorded on spectrometers (e.g., 500 MHz) at room temperature. Chemical shifts (δ) are reported in parts per million (ppm).[2][5]

-

Infrared (IR) Spectroscopy: Spectra are recorded using methods like KBr pellets to identify characteristic functional group vibrations.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular mass of the synthesized compounds.[2][5]

-

UV-Visible Spectroscopy: Absorption spectra are recorded in various solvents to study electronic transitions (π–π*) and solvatochromic properties.[4]

-

In Vitro Biological Assays

-

Antimicrobial Screening:

-

Method: The Kirby-Bauer disk diffusion method is often used for initial screening, followed by the microbroth dilution method to determine the Minimum Inhibitory Concentration (MIC) for active compounds.[7]

-

Strains: A panel of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans) are used.[5][8]

-

-

Antioxidant Activity:

-

Cytotoxicity Assay (Anticancer):

Structure-Activity Relationships (SAR)

The biological potency of thiazole hydrazones is highly dependent on the electronic and steric properties of the substituents on the aromatic rings. Understanding these relationships is key to designing more effective drug candidates.

For instance, in a series of furan–thiazole hydrazone derivatives tested for antibacterial activity, the nature of the substituent on the phenyl ring attached to the hydrazone moiety significantly influenced efficacy.[7]

Caption: Logical relationships in SAR studies of thiazole hydrazones.

References

- 1. A perspective on the synthetic methodologies and biological attributes of thiazole-hydrazone compounds: a medicinal chemistry-based investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. distantreader.org [distantreader.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04238K [pubs.rsc.org]

- 8. nanobioletters.com [nanobioletters.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

CAS number for 5-Thiazolecarboxylic acid, 2-amino-4-methyl-, 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide

Technical Guide: 5-Thiazolecarboxylic acid, 2-amino-4-methyl-, 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical overview based on available scientific literature for structurally related compounds. As of the latest search, a specific has not been indexed in major chemical databases. The experimental protocols and potential biological activities described herein are extrapolated from established methods for the synthesis and evaluation of similar 2-aminothiazole derivatives.

Compound Identity

Table 1: Compound Identification

| Systematic Name | 5-Thiazolecarboxylic acid, 2-amino-4-methyl-, 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide |

|---|---|

| CAS Number | Not Found |

| Molecular Formula | C13H14N4O3S |

| Molecular Weight | 306.34 g/mol |

| Structure | (See Figure 1) |

Proposed Synthesis

The synthesis of the title compound can be approached through a well-established multi-step reaction sequence common for 2-aminothiazole derivatives.[1][2] The general strategy involves the Hantzsch thiazole synthesis, followed by hydrazinolysis of the corresponding ester, and finally, condensation with an appropriate aldehyde.[2]

Synthetic Workflow

The proposed synthetic pathway is a three-step process starting from ethyl 2-chloroacetoacetate.

Caption: Proposed synthetic pathway for the title compound.

Experimental Protocols

Step i: Synthesis of Ethyl 2-amino-4-methyl-5-thiazolecarboxylate

This step follows the Hantzsch thiazole synthesis.

-

Reactants: Ethyl 2-chloroacetoacetate and thiourea.

-

Solvent: Absolute ethanol.

-

Procedure:

-

Dissolve equimolar amounts of ethyl 2-chloroacetoacetate and thiourea in absolute ethanol.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

-

Filter the resulting solid, wash with water, and dry.

-

Recrystallize from ethanol to obtain pure ethyl 2-amino-4-methyl-5-thiazolecarboxylate.

-

Step ii: Synthesis of 2-Amino-4-methyl-5-thiazolecarboxylic acid hydrazide

This step involves the hydrazinolysis of the ester obtained in the previous step.[1][2]

-

Reactants: Ethyl 2-amino-4-methyl-5-thiazolecarboxylate and hydrazine hydrate.

-

Solvent: Absolute ethanol.

-

Procedure:

-

Dissolve ethyl 2-amino-4-methyl-5-thiazolecarboxylate in absolute ethanol.

-

Add an excess of hydrazine hydrate (e.g., 1.2 equivalents).

-

Reflux the mixture for 6-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture. The product should precipitate out of the solution.

-

Filter the precipitate, wash with cold ethanol, and dry to yield 2-amino-4-methyl-5-thiazolecarboxylic acid hydrazide.

-

Step iii: Synthesis of 5-Thiazolecarboxylic acid, 2-amino-4-methyl-, 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide

The final step is the condensation of the hydrazide with vanillin.[3]

-

Reactants: 2-Amino-4-methyl-5-thiazolecarboxylic acid hydrazide and vanillin.

-

Solvent: Ethanol or methanol.

-

Catalyst: Glacial acetic acid (catalytic amount).

-

Procedure:

-

Dissolve 2-amino-4-methyl-5-thiazolecarboxylic acid hydrazide in ethanol.

-

Add an equimolar amount of vanillin to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the mixture for 2-4 hours.

-

Monitor the formation of the hydrazone product by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation.

-

Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum.

-

If necessary, purify the product by recrystallization from a suitable solvent like ethanol.

-

Potential Biological Activities and Signaling Pathways

Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, antioxidant, and anticancer properties.[2][4][5][6][7][8] The incorporation of a vanillin moiety, which is also known for its antioxidant and antimicrobial properties, may enhance or modulate the biological profile of the parent thiazole structure.

Table 2: Potential Biological Activities of the Title Compound

| Activity | Potential Target/Mechanism | Relevant Literature for Similar Compounds |

|---|---|---|

| Antimicrobial | Inhibition of bacterial cell wall synthesis, DNA gyrase, or other essential enzymes. | [2][4] |

| Antifungal | Disruption of fungal cell membrane integrity, inhibition of ergosterol biosynthesis. | [2] |

| Antioxidant | Scavenging of free radicals (e.g., DPPH), chelation of metal ions. | [1][7] |

| Anticancer | Inhibition of protein kinases, induction of apoptosis, anti-proliferative effects. | [5][6] |

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes, reduction of pro-inflammatory cytokine production. |[2] |

Hypothetical Signaling Pathway Inhibition

Based on the activities of similar compounds, the title compound could potentially interfere with microbial signaling pathways or cancer-related pathways. For instance, in the context of anticancer activity, many thiazole-based drugs, such as Dasatinib, are kinase inhibitors.[9]

Caption: Hypothetical inhibition of a kinase signaling pathway.

Data Presentation

As no specific experimental data for the title compound was found, the following table is provided as a template for researchers to summarize their findings upon synthesis and characterization.

Table 3: Template for Physicochemical and Biological Data

| Parameter | Value | Method |

|---|---|---|

| Melting Point (°C) | Capillary Method | |

| ¹H NMR (δ, ppm) | NMR Spectroscopy | |

| ¹³C NMR (δ, ppm) | NMR Spectroscopy | |

| Mass Spectrum (m/z) | Mass Spectrometry | |

| FT-IR (cm⁻¹) | FT-IR Spectroscopy | |

| Antimicrobial MIC (µg/mL) | Broth Microdilution | |

| Antioxidant IC₅₀ (µM) | DPPH Assay |

| Anticancer IC₅₀ (µM) | | MTT Assay |

This guide provides a foundational framework for the synthesis and potential evaluation of 5-Thiazolecarboxylic acid, 2-amino-4-methyl-, 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide. Further experimental investigation is required to confirm its properties and biological activities.

References

- 1. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Solubility Landscape of 2-Amino-4-Methyl-5-Thiazolecarboxylic Acid Hydrazides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, solubility, and potential biological significance of 2-amino-4-methyl-5-thiazolecarboxylic acid hydrazides. This class of compounds, centered around a 2-aminothiazole core, is of growing interest in medicinal chemistry due to the versatile biological activities exhibited by related structures. Understanding the solubility of these compounds is a critical first step in their evaluation as potential therapeutic agents.

Core Concepts and Physicochemical Properties

The solubility of a compound is a crucial determinant of its bioavailability and therapeutic efficacy. For the 2-amino-4-methyl-5-thiazolecarboxylic acid hydrazide scaffold, solubility is influenced by a combination of factors inherent to its structure: the aromatic thiazole ring, the basic amino group, and the polar hydrazide moiety. The interplay of these functional groups, along with the potential for substitution on the hydrazide nitrogen, dictates the overall physicochemical properties and, consequently, the aqueous solubility.

Data Presentation: Solubility of 2-Amino-4-Methyl-5-Thiazolecarboxylic Acid Hydrazides

Quantitative solubility data for a broad series of 2-amino-4-methyl-5-thiazolecarboxylic acid hydrazide derivatives is not extensively available in the public domain. However, data for the parent compound provides a crucial baseline.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Solubility | Conditions |

| 2-amino-4-methyl-1,3-thiazole-5-carbohydrazide | C5H8N4OS | 172.21 | 23.4 µg/mL[1] | pH 7.4 |

Note on Solubility of Derivatives: The solubility of derivatives of this core structure can be expected to vary significantly with the nature of the substituent on the hydrazide nitrogen (N'). Non-polar, lipophilic substituents will generally decrease aqueous solubility, while polar or ionizable groups may enhance it. Computational models, such as those based on logP (lipophilicity), can be employed to predict these trends.

Experimental Protocols

Synthesis of 2-Amino-4-Methyl-5-Thiazolecarboxylic Acid Hydrazides

The synthesis of the target hydrazides is typically achieved in a two-step process, starting from the corresponding ethyl ester.

Step 1: Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate

The most common method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis.

-

Reactants: Ethyl acetoacetate, a halogenating agent (e.g., N-bromosuccinimide or sulfuryl chloride), and thiourea.

-

Procedure:

-

Ethyl acetoacetate is halogenated at the alpha-carbon.

-

The resulting halo-acetoacetate is then reacted with thiourea.

-

The thiourea undergoes a condensation reaction with the ketone and the halide, leading to the formation of the 2-aminothiazole ring.

-

-

Reaction Conditions: The reaction is typically carried out in a suitable solvent, such as ethanol, and may be heated to reflux to drive the reaction to completion.

Step 2: Conversion to 2-Amino-4-Methyl-5-Thiazolecarboxylic Acid Hydrazide

The ethyl ester is converted to the corresponding hydrazide by reaction with hydrazine hydrate.

-

Reactants: Ethyl 2-amino-4-methylthiazole-5-carboxylate and hydrazine hydrate.

-

Procedure:

-

The ethyl ester is dissolved in a suitable solvent, typically ethanol.

-

An excess of hydrazine hydrate is added to the solution.

-

The reaction mixture is refluxed for several hours.

-

Upon cooling, the product hydrazide often precipitates and can be collected by filtration.

-

Synthesis of N'-Substituted Hydrazide Derivatives:

To obtain a library of derivatives, the parent hydrazide can be further reacted with various aldehydes or ketones to form hydrazones.

-

Reactants: 2-amino-4-methyl-5-thiazolecarboxylic acid hydrazide and a selected aldehyde or ketone.

-

Procedure:

-

The parent hydrazide is dissolved in ethanol.

-

The chosen aldehyde or ketone is added to the solution.

-

The mixture is heated under reflux, often with a catalytic amount of acid, for a few hours.

-

The resulting hydrazone derivative can be isolated upon cooling and filtration.

-

Experimental Workflow for Synthesis

Protocol for Equilibrium Solubility Determination

The equilibrium solubility of the synthesized hydrazides can be determined using the shake-flask method, which is a standard protocol for assessing the solubility of compounds for biopharmaceutical classification.

-

Materials:

-

Synthesized 2-amino-4-methyl-5-thiazolecarboxylic acid hydrazide derivative.

-

Aqueous buffer solutions at various pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions).

-

A suitable organic solvent for stock solution preparation (e.g., DMSO).

-

Vials and a constant temperature shaker bath.

-

Analytical instrumentation for quantification (e.g., HPLC-UV).

-

-

Procedure:

-

Prepare a stock solution of the test compound in a minimal amount of a water-miscible organic solvent.

-

Add an excess amount of the compound to vials containing the aqueous buffer solutions.

-

Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, centrifuge the samples to separate the undissolved solid.

-

Carefully collect the supernatant and dilute it with the appropriate mobile phase for analysis.

-

Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV, against a standard curve.

-

Biological Activity and Signaling Pathways

While specific biological activity data for 2-amino-4-methyl-5-thiazolecarboxylic acid hydrazides are limited, the broader class of 2-aminothiazole derivatives has been extensively investigated, particularly as inhibitors of protein kinases.[2][3] These enzymes play a critical role in cellular signaling pathways that are often dysregulated in diseases such as cancer.

Potential as Kinase Inhibitors:

The 2-aminothiazole scaffold is a known "hinge-binder," capable of forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. This makes it a privileged scaffold in the design of kinase inhibitors. Derivatives of 2-aminothiazole have been shown to inhibit a variety of kinases, including:

-

Src family kinases: These are non-receptor tyrosine kinases involved in cell growth, differentiation, and survival.[4]

-

Cyclin-dependent kinases (CDKs): These are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

-

Protein kinase CK2: This is a serine/threonine kinase that is involved in a wide range of cellular processes, including cell proliferation and survival.[1][5]

Implicated Signaling Pathways:

Given the potential for 2-aminothiazole derivatives to act as kinase inhibitors, they are likely to modulate key signaling pathways involved in cancer, such as the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.

PI3K/Akt/mTOR Signaling Pathway

Conclusion

2-amino-4-methyl-5-thiazolecarboxylic acid hydrazides represent a class of compounds with significant potential for further investigation in drug discovery. While comprehensive solubility data for a wide range of derivatives is yet to be established, the synthetic routes are accessible, and standardized protocols for solubility determination can be readily applied. The established role of the 2-aminothiazole scaffold as a kinase inhibitor template provides a strong rationale for exploring the biological activities of these hydrazides, particularly in the context of cancer and other diseases driven by dysregulated kinase signaling. Future work should focus on the systematic synthesis of a diverse library of these compounds, followed by a thorough evaluation of their solubility and biological activity to elucidate structure-activity and structure-property relationships.

References

- 1. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Vanillin-Derived Thiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of thiazole compounds derived from vanillin, a versatile and renewable bio-based platform molecule. The inherent biological significance of the thiazole scaffold, combined with the accessibility of vanillin, has spurred significant interest in the development of novel derivatives for applications in medicinal chemistry and materials science. This document summarizes key findings on their molecular architecture, offering a foundation for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.

Introduction

Vanillin, a primary component of natural vanilla extract, possesses a unique combination of functional groups that make it an ideal starting material for the synthesis of a diverse range of heterocyclic compounds. Among these, thiazole derivatives have garnered considerable attention due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is paramount for elucidating their mechanisms of action and for the design of next-generation compounds with enhanced efficacy and selectivity.

This guide focuses on the crystallographic analysis of vanillin-derived thiazole hybrids, providing a detailed overview of their synthesis, structural features, and potential biological implications.

Synthesis and Crystallization

The synthesis of vanillin-derived thiazole compounds typically involves multi-step reaction sequences. A general synthetic pathway commences with the modification of the vanillin aldehyde group to form a key intermediate, which is then cyclized to construct the thiazole ring.

A notable example is the synthesis of vanillic acid-thiazole hybrids with potential anti-Alzheimer's disease properties. In a key study, two such compounds, designated as 6g and 6h , were synthesized and their structures confirmed by single-crystal X-ray diffraction.[1]

General Synthetic Protocol

The synthesis of the vanillic acid-thiazole hybrids involved the following key steps:

-

Esterification of Vanillic Acid: The carboxylic acid group of vanillic acid is protected, typically as a methyl or ethyl ester.

-

Bromination: The esterified vanillic acid is subjected to bromination to introduce a reactive handle for the subsequent cyclization.

-

Thiazole Ring Formation: The bromo-intermediate is reacted with a suitable thioamide to form the thiazole ring.

-

Functionalization: Further modifications are made to the thiazole ring or the vanillin moiety to generate a library of derivatives.

Crystallization

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the purified compound in an appropriate solvent system. For compounds 6g and 6h , single crystals were successfully grown, leading to the elucidation of their solid-state structures.[1]

Crystal Structure Analysis

The molecular structures of two vanillin-derived thiazole compounds, 6g and 6h , have been determined by single-crystal X-ray crystallography.[1] Both compounds were found to crystallize in the monoclinic crystal system with the space group P2₁/c.[1] This space group is centrosymmetric and is one of the most common for organic molecules.

Crystallographic Data

The crystallographic data for compounds 6g and 6h are summarized in the table below. This quantitative data provides the fundamental parameters describing the unit cell and the overall crystal packing.

| Parameter | Compound 6g | Compound 6h |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

Note: Detailed unit cell dimensions, bond lengths, and angles are pending public release of the full crystallographic information file (CIF).

Molecular Conformation

The vanillin-derived thiazole hybrids exhibit a relatively planar conformation, which is a common feature for molecules containing fused aromatic and heterocyclic rings. The planarity of the molecule can influence its packing in the crystal lattice and its potential to participate in π-π stacking interactions, which can be crucial for binding to biological targets.

Experimental Protocols

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

The determination of the crystal structures of compounds 6g and 6h involved the following standard procedures:

-

Crystal Mounting: A suitable single crystal of the compound was mounted on a goniometer head.

-

Data Collection: X-ray diffraction data were collected at a controlled temperature using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Data Reduction: The collected diffraction images were processed to yield a set of indexed reflections with their corresponding intensities.

-

Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.

Signaling Pathways and Logical Relationships

The biological activity of vanillin-derived thiazole compounds can be diverse. For instance, the vanillic acid-thiazole hybrids 6g and 6h were investigated for their potential to inhibit cholinesterases, enzymes implicated in the pathology of Alzheimer's disease.[1] The logical workflow for the discovery and characterization of such compounds is depicted below.

Conclusion

The study of the crystal structure of vanillin-derived thiazole compounds provides invaluable insights into their molecular architecture. The crystallographic data for compounds such as 6g and 6h serve as a critical foundation for understanding their physicochemical properties and for guiding the design of new derivatives with tailored biological activities. As more crystal structures of this class of compounds become available, a more comprehensive understanding of their structure-activity relationships will emerge, paving the way for the development of novel therapeutics and functional materials derived from a sustainable and readily available starting material.

References

The Rising Therapeutic Potential of 2-Amino-4-methyl-5-thiazolecarboxylic Acid Hydrazides: A Technical Guide

Introduction: The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities. A particularly promising class of these compounds is the 2-amino-4-methyl-5-thiazolecarboxylic acid hydrazides and their subsequent derivatives. The incorporation of the hydrazide moiety (-CONHNH2) often enhances biological activity by providing an additional site for hydrogen bonding, thereby improving interaction with biological targets. This technical guide provides an in-depth overview of the synthesis, potential biological activities, and mechanisms of action of this versatile chemical scaffold, tailored for researchers, scientists, and drug development professionals.

I. Synthesis and Characterization

The synthetic pathway to 2-amino-4-methyl-5-thiazolecarboxylic acid hydrazides is a multi-step process that begins with the well-established Hantzsch thiazole synthesis, followed by hydrazinolysis.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This initial step involves the reaction of an alpha-haloketone with a thioamide. A common method is the one-pot synthesis from ethyl acetoacetate.

-

To a mixture of ethyl acetoacetate (1 equivalent) in a solvent system like aqueous tetrahydrofuran (THF), N-bromosuccinimide (NBS) (1.2 equivalents) is added portion-wise at a temperature below 0°C.

-

The reaction mixture is stirred at room temperature for approximately 2 hours until the starting material is consumed (monitored by TLC).

-

Thiourea (1 equivalent) is then added to the mixture.

-

The reaction is heated to reflux (around 80°C) for 2-3 hours.

-

After cooling, the reaction mixture is neutralized with a base (e.g., ammonia water) to precipitate the product.

-

The crude product is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield pure ethyl 2-amino-4-methylthiazole-5-carboxylate.

Step 2: Synthesis of 2-Amino-4-methyl-5-thiazolecarboxylic acid hydrazide

The target hydrazide is synthesized via hydrazinolysis of the corresponding ethyl ester.

-

Ethyl 2-amino-4-methylthiazole-5-carboxylate (1 equivalent) is dissolved in absolute ethanol.[1]

-

Hydrazine hydrate (1.2-1.5 equivalents) is added to the solution.[1]

-

The mixture is heated under reflux for 6-8 hours.[1]

-

Upon cooling, a solid precipitate forms.

-

The precipitate is filtered, washed with cold ethanol, and dried to yield the final product, 2-amino-4-methyl-5-thiazolecarboxylic acid hydrazide.[1]

The structures of the intermediate and final products are typically confirmed using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of Synthesis Workflow

The following diagram illustrates the general two-step synthesis process.

Caption: General workflow for the synthesis of the target hydrazide.

II. Potential Biological Activities

Derivatives of 2-amino-4-methyl-5-thiazolecarboxylic acid hydrazide, often synthesized by condensing the hydrazide with various aldehydes to form hydrazones, have demonstrated significant potential in several therapeutic areas.

A. Anticancer Activity

Numerous studies have highlighted the potent antiproliferative effects of thiazole hydrazide derivatives against a range of human cancer cell lines. The mechanism of action is often linked to the induction of apoptosis.

Table 1: In Vitro Anticancer Activity of Thiazole Hydrazide Derivatives (IC₅₀ Values)

| Compound Type | Cell Line | Activity (IC₅₀ in µM) | Reference |

| Thiazolyl Hydrazone (2k) | A549 (Lung) | 1.43 ± 0.12 | [2] |

| Thiazolyl Hydrazone (2l) | A549 (Lung) | 1.75 ± 0.07 | [2] |

| Thiazolyl Hydrazone (2j) | A549 (Lung) | 3.93 ± 0.06 | [2] |

| Ciprofloxacin/Thiazole Hybrid (4b) | HL-60 (Leukemia) | 0.3 - 3.70 | [3] |

| Ciprofloxacin/Thiazole Hybrid (4d) | HCT-116 (Colon) | 0.3 - 3.70 | [3] |

| Thiazole-5-carboxamide | A549, Bel7402, HCT-8 | Moderate to High | [4] |

| Piperazinyl Thiazole | A549, HeLa, HT29 | 0.63 - 13.87 | [5] |

Note: The specific structures of the derivatives vary between studies. This table presents a summary of reported activities for compounds based on the core thiazole structure.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity as an indicator of cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1,000 to 100,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The test compounds (thiazole hydrazide derivatives) are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well. The plate is then incubated for another 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The culture medium is carefully removed, and a solubilizing agent (e.g., 100 µL of DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The plate is placed on an orbital shaker for a few minutes to ensure complete solubilization. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Mechanism of Action: Induction of Apoptosis

A primary mechanism for the anticancer effect of these compounds is the induction of programmed cell death, or apoptosis. This is often mediated through the intrinsic (mitochondrial) pathway. Thiazole derivatives have been shown to modulate the expression of key apoptosis-regulating proteins. Specifically, they can down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax.[3][6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. Cytochrome c then participates in the formation of the apoptosome, which activates initiator caspases (like caspase-9), subsequently activating executioner caspases (like caspase-3).[3][7] Activated caspase-3 is responsible for cleaving key cellular substrates, leading to the characteristic morphological changes of apoptosis and cell death.

Visualization of Apoptotic Pathway

Caption: Intrinsic apoptosis pathway induced by thiazole hydrazides.

B. Antimicrobial Activity

The structural motif of 2-aminothiazole is present in several clinically used antibiotics. Hydrazide derivatives have also shown promising activity against a range of bacterial and fungal pathogens.

Table 2: In Vitro Antimicrobial Activity of Thiazole Hydrazide Derivatives (MIC Values)

| Compound Type | Microorganism | Activity (MIC in µg/mL) | Reference |

| 1,2,3-Thiadiazole Hydrazone (15) | Staphylococcus spp. | 1.95 | [8][9] |

| 1,2,3-Thiadiazole Hydrazone (15) | Enterococcus faecalis | 15.62 | [8][9] |

| 1,2,3-Thiadiazole Hydrazone (15) | Escherichia coli | 125 | [8] |

| 2-Amino-5-alkylidene-thiazol-4-one | Pseudomonas aeruginosa | 7.8 | [10] |

| 5-Methyl Analogue (6) | Mycobacterium tuberculosis H37Rv | 16 | |

| 5-Benzyl Analogue (2) | Mycobacterium tuberculosis H37Rv | 0.06 |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Antimicrobial Dilutions: The test compound is serially diluted (typically two-fold) in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (broth + inoculum, no drug) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) for the test organism.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Visualization of Experimental Workflow

Caption: General workflow for biological activity screening.

III. Conclusion

2-Amino-4-methyl-5-thiazolecarboxylic acid hydrazides and their derivatives represent a highly versatile and promising scaffold in modern drug discovery. The straightforward synthesis allows for the creation of diverse chemical libraries amenable to high-throughput screening. The significant in vitro anticancer activity, often mediated through the induction of the intrinsic apoptotic pathway, positions these compounds as attractive candidates for further development. Furthermore, their broad-spectrum antimicrobial potential addresses the urgent need for new agents to combat drug-resistant pathogens. Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, as well as conducting in vivo studies to validate the therapeutic potential of the most promising lead compounds.

References

- 1. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

Preliminary Screening of Thiazole-Based Schiff Bases for Antimicrobial Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preliminary screening of thiazole-based Schiff bases for their antimicrobial properties. Thiazole, a five-membered heteroaromatic ring, is a crucial scaffold in a vast number of synthetic compounds.[1] Its derivatives, particularly when combined with an azomethine group (–C=N–) to form Schiff bases, have demonstrated significant pharmacological potential, including antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities.[2][3][4] The imine nitrogen in Schiff bases is thought to form hydrogen bonds with active centers of cellular constituents, interfering with normal cell processes.[2] This document outlines detailed experimental protocols for synthesis and antimicrobial screening, presents quantitative data from various studies in a structured format, and visualizes key workflows and mechanisms.

Synthesis of Thiazole-Based Schiff Bases

The synthesis of thiazole-based Schiff bases typically involves a condensation reaction between a primary amine (an amino-thiazole derivative) and a carbonyl compound (an aldehyde or ketone).

General Experimental Protocol for Synthesis

A common method for synthesizing these compounds is through refluxing equimolar amounts of a 2-amino-thiazole derivative and a substituted aldehyde in a suitable solvent, often with a catalytic amount of acid.

Materials:

-

Substituted 2-aminothiazole

-

Substituted aromatic aldehyde

-

Ethanol or Glacial Acetic Acid (as solvent)

-

Glacial Acetic Acid (as catalyst, if using ethanol as solvent)

Procedure:

-

Dissolve the substituted 2-aminothiazole (0.01 mol) in the chosen solvent (e.g., 20-30 ml of ethanol or glacial acetic acid).

-

Add an equimolar amount of the substituted aromatic aldehyde (0.01 mol) to the solution.

-

If using ethanol, add a few drops of glacial acetic acid as a catalyst.[5][6]

-

Heat the reaction mixture to reflux for a period ranging from 4 to 8 hours.[5][7]

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).[5]

-

Upon completion, cool the reaction mixture. The product may precipitate out directly.

-

Alternatively, the mixture can be poured onto crushed ice to induce precipitation.[7]

-

Filter the resulting solid product, wash it with a small amount of cold ethanol or water, and then dry it.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified Schiff base.[5][6][7]

Example Synthesis: 3-((4-phenylthiazol-2-ylimino)methyl)-2-hydroxybenzoic acid[5]

-

An equimolar mixture of 2-amino-4-phenyl thiazole (0.01 mol) and 3-aldehydosalicylic acid (0.01 mol) is refluxed in ethanol (25 ml) with a catalytic amount of glacial acetic acid (1-2 drops) for 4-5 hours.

-

The resulting brown solid is filtered, washed with a small amount of ethanol, dried, and recrystallized from alcohol.

Synthesis Workflow

Antimicrobial Screening Protocols

Preliminary antimicrobial screening is essential to determine the potential of the synthesized Schiff bases. The disc diffusion method provides qualitative results, while the broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), a quantitative measure of antimicrobial activity.

Disc Diffusion Method

This method is widely used for the initial screening of antimicrobial activity.[8][9][10]

Materials:

-

Synthesized Schiff base compounds

-

Standard antibiotic discs (e.g., Ciprofloxacin, Amoxicillin, Fluconazole) as positive controls

-

Dimethyl sulfoxide (DMSO) as a negative control

-

Nutrient agar or Mueller-Hinton agar plates

-

Bacterial and fungal strains

-

Sterile paper discs (6 mm diameter)

Procedure:

-

Prepare a nutrient agar medium, autoclave it at 121°C for 15 minutes, and pour it into sterile Petri dishes.[11]

-

Prepare a microbial inoculum of the test microorganisms and swab it uniformly over the surface of the agar plates.

-

Dissolve the synthesized compounds in DMSO to a known concentration (e.g., 100 mg/mL).[11]

-

Impregnate sterile paper discs with a specific volume (e.g., 10 µL) of the compound solutions.[11]

-

Place the impregnated discs, along with standard antibiotic discs and a DMSO-only disc, on the surface of the inoculated agar plates.

-

Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

-

Measure the diameter of the zone of inhibition (in mm) around each disc. A larger diameter indicates greater antimicrobial activity.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] The broth microdilution method is a common technique for determining MIC values.

Materials:

-

96-well microtiter plates

-

Synthesized Schiff base compounds

-

Microbial inoculum

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Standard antimicrobial agents

Procedure:

-

Prepare a series of two-fold serial dilutions of the synthesized compounds in the broth medium within the wells of a 96-well plate.

-

Add a standardized inoculum of the test microorganism to each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Antimicrobial Screening Workflow

Data on Antimicrobial Activity

The following tables summarize the antimicrobial activity of various thiazole-based Schiff bases against selected bacterial and fungal strains as reported in the literature.

Antibacterial Activity Data

| Compound/Derivative Class | Gram-Positive Bacteria | Activity (MIC, µg/mL) / Inhibition Zone (mm) | Gram-Negative Bacteria | Activity (MIC, µg/mL) / Inhibition Zone (mm) | Reference |

| Thiazolyl-triazole Schiff bases | Listeria monocytogenes | MICs lower than ciprofloxacin for several derivatives | Pseudomonas aeruginosa | Strong inhibition by several derivatives | [12] |

| Thiazole-based Schiff bases | Staphylococcus aureus | 15.00 ± 0.01 mm (at 200 µg/mL) | Escherichia coli | 14.40 ± 0.04 mm (at 200 µg/mL) | [2][4] |

| 2-phenylacetamido-thiazole derivative (Compound 16) | Bacillus subtilis, Staphylococcus aureus | 1.56 - 6.25 µg/mL | Escherichia coli, Pseudomonas aeruginosa | 1.56 - 6.25 µg/mL | [1] |

| Thiazole Schiff base (Compound 17 & 18) | - | Favorable activity | Escherichia coli | Better than Kanamycin B | [1] |

| Fluorene-thiazole-Schiff base (Compound 2a) | Bacillus subtilis | 20.3 ± 0.6 mm | - | - | [13][14] |

| Thiazolyl-triazole Schiff base | Listeria monocytogenes | Two times more active than ciprofloxacin | Pseudomonas aeruginosa | Good activity, better than ciprofloxacin | [3] |

Antifungal Activity Data

| Compound/Derivative Class | Fungal Strain | Activity (MIC, µg/mL) / Inhibition Zone (mm) | Reference |

| Thiazolyl hydrazone derivative (Compound 43) | Aspergillus fumigatus | 0.03 µg/mL (four times more potent than Amphotericin B) | [1] |

| Thiazolyl hydrazone derivative (Compound 41) | Aspergillus fumigatus | 0.12 µg/mL (similar to Amphotericin B) | [1] |

| Fluorene-thiazole-Schiff base (Compound 2b) | Candida albicans | 30.3 ± 0.6 mm | [13][14] |

| Thiazolyl-triazole Schiff base | Candida strains | Twofold higher activity compared to fluconazole | [3] |

Proposed Mechanism of Action